1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl-
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Overview
Description
1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(methylsulfonyl)-5-phenyl- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions usually involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-(methylsulfonyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar thiadiazole scaffold, used to treat bacterial infections.
Acetazolamide: A diuretic and carbonic anhydrase inhibitor with a thiadiazole ring, used to treat glaucoma and altitude sickness.
Butazolamide: Another carbonic anhydrase inhibitor with a thiadiazole scaffold, used in the treatment of glaucoma.
Uniqueness
1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl- stands out due to its unique combination of the thiadiazole ring and the methylsulfonyl and phenyl groups. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential for further development .
Properties
CAS No. |
88088-23-7 |
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Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H8N2O2S2/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
AFKSITGTMMVRQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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